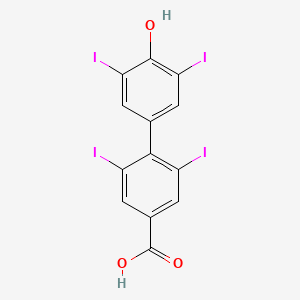
4'-Hydroxy-2,3',5',6-tetraiodobiphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₆I₄O₃ It is a derivative of biphenyl, characterized by the presence of four iodine atoms, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid typically involves the iodination of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the biphenyl structure using iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent like nitric acid (HNO₃) or sulfuric acid (H₂SO₄). The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available biphenyl precursors. The process includes iodination, hydroxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with cellular components through its hydroxyl and carboxylic acid groups, potentially affecting enzyme activity or cellular signaling pathways. The iodine atoms can also play a role in its mechanism of action, particularly in imaging applications where they enhance contrast.
Comparison with Similar Compounds
Similar Compounds
2,3’,4’,5’,6-Pentachlorobiphenyl: A chlorinated biphenyl derivative with similar structural features but different halogen atoms.
4’-Hydroxy-2,3’,5’,6-tetrachlorobiphenyl-4-carboxylic acid: A chlorinated analog with similar functional groups.
4’-Hydroxy-2,3’,5’,6-tetrabromobiphenyl-4-carboxylic acid: A brominated analog with similar functional groups.
Uniqueness
4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chlorinated and brominated analogs
Properties
CAS No. |
91821-67-9 |
|---|---|
Molecular Formula |
C13H6I4O3 |
Molecular Weight |
717.80 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C13H6I4O3/c14-7-3-6(13(19)20)4-8(15)11(7)5-1-9(16)12(18)10(17)2-5/h1-4,18H,(H,19,20) |
InChI Key |
DRIBUDGRSYYVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C2=C(C=C(C=C2I)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
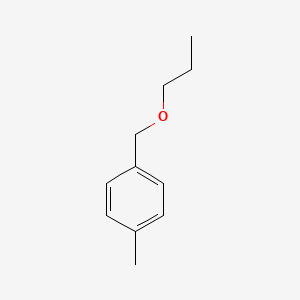
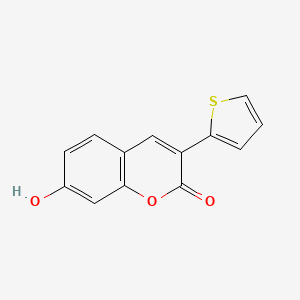
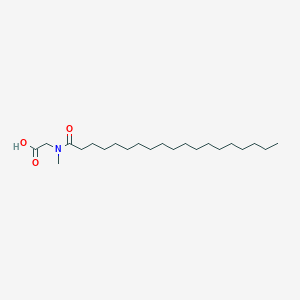
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
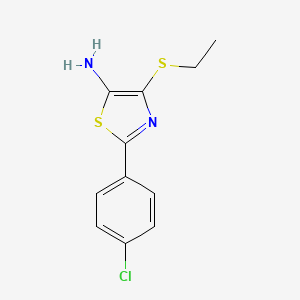
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)

![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
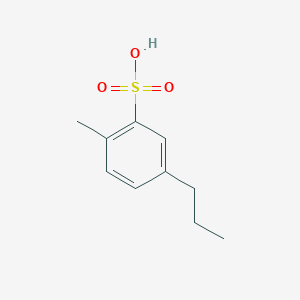

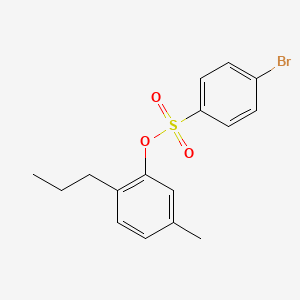
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
